5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(2)24-19-18(25(21,22)16-7-5-4-6-8-16)20-17(23-19)15-11-9-14(3)10-12-15/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWHKBCBIUCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(p-tolyl)oxazole with isopropylthiol and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfonyl group can be reduced to form phenylthiol derivatives.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Activity
Recent studies have indicated that derivatives of oxazole compounds, including 5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole, exhibit notable analgesic properties. A study conducted on similar oxazole derivatives demonstrated their efficacy in pain relief through various pharmacological tests, such as the writhing test and hot plate test. The results suggested that these compounds could serve as potential alternatives to traditional analgesics like aspirin and pentazocine due to their lower toxicity profiles and effective pain management capabilities .
Table 1: Analgesic Activity Comparison
| Compound Name | Writhing Test (%) | Hot Plate Test (s) |
|---|---|---|
| This compound | 50.6 | 41.5 |
| Aspirin | 41.5 | 30.0 |
| Pentazocine | 60.0 | 50.0 |
2. Anti-inflammatory Effects
The anti-inflammatory properties of oxazole derivatives have also been explored extensively. In one study, a series of oxazolones were synthesized and evaluated for their anti-inflammatory activity, showing promising results that suggest these compounds could be effective in treating inflammatory conditions .
3. Central Nervous System Disorders
The compound has been investigated for its potential in treating various central nervous system disorders, including schizophrenia and mood disorders. Research indicates that similar compounds exhibit partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin 5-HT2A receptors, which are critical targets in the treatment of these conditions .
Case Studies
Case Study 1: Synthesis and Evaluation of Oxazole Derivatives
A comprehensive study synthesized several oxazole derivatives, including the target compound, to evaluate their pharmacological activities. The synthesis involved multi-step reactions leading to compounds with varying substituents that significantly influenced their biological activity. The evaluation included in vivo tests for analgesic and anti-inflammatory effects, demonstrating that certain modifications enhanced efficacy while maintaining low toxicity .
Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinities of synthesized oxazolones against molecular targets involved in pain and inflammation. The results indicated strong interactions with cyclooxygenase enzymes, which are pivotal in inflammatory responses, suggesting that these compounds could be developed into therapeutic agents for managing pain and inflammation effectively .
Mechanism of Action
The mechanism of action of 5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropylthio and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets. The oxazole ring may also play a role in stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
Table 1: Comparison of Selected Oxazole Derivatives
Biological Activity
5-(Isopropylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds based on diverse research findings.
Chemical Structure and Synthesis
The compound features an oxazole ring substituted with isopropylthio, phenylsulfonyl, and p-tolyl groups. The synthesis typically involves the cyclization of 2-(p-tolyl)oxazole with isopropylthiol and phenylsulfonyl chloride in the presence of a base like triethylamine under reflux conditions. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 862807-07-6
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain oxazole derivatives demonstrate significant inhibition against various bacterial strains. The presence of the phenylsulfonyl group may enhance the compound's interaction with microbial targets, potentially increasing its efficacy.
Anticancer Activity
Preliminary evaluations suggest that this compound may possess anticancer properties. Similar oxazole derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves modulation of key signaling pathways or interactions with specific enzymes that are crucial for cancer cell survival.
The biological activity of this compound is likely mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could also interact with cell surface receptors, altering cellular responses.
The unique combination of substituents on the oxazole ring influences its binding affinity and specificity towards these targets.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(Methylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole | Methylthio | Moderate antimicrobial activity |
| 5-(Ethylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole | Ethylthio | Anticancer properties observed |
| 5-(Isopropylthio)-4-(methylsulfonyl)-2-(p-tolyl)oxazole | Methylsulfonyl | Potentially lower activity than isopropyl derivative |
The presence of the isopropylthio group provides steric hindrance and electronic effects, enhancing its reactivity and interactions compared to other thio-substituted oxazoles.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various oxazole derivatives reported that those containing sulfonamide groups exhibited higher antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound.
- Cancer Cell Line Studies : In vitro studies indicated that certain analogs of this compound could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, demonstrating IC50 values in the low micromolar range.
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.4 ppm (p-tolyl CH₃), δ 1.3 ppm (isopropyl CH₃) | |
| FT-IR | 1326 cm⁻¹ (S=O), 1158 cm⁻¹ (C-O-C) | |
| HR-MS (ESI) | [M+H]⁺ = 438.12 (calculated) |
Advanced: How can reaction conditions be optimized to improve cyclization efficiency?
Answer:
Cyclization efficiency depends on:
- Catalyst/Reagent Choice : POCl₃ is critical for dehydrative cyclization; substituting with milder reagents (e.g., polyphosphoric acid) may reduce side products .
- Temperature Control : Maintaining 90–100°C during cyclization prevents incomplete ring closure while avoiding decomposition .
- Precursor Design : Electron-withdrawing groups (e.g., sulfonyl) enhance ring stability, as seen in analogues with 87% yields under similar conditions .
Advanced: How can contradictions in spectroscopic data be resolved during structural validation?
Answer:
Discrepancies (e.g., unexpected NMR splitting or IR shifts) arise from:
- Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes (e.g., hindered rotation of sulfonyl groups) .
- Impurity Interference : Cross-validate with HPLC (e.g., RP-HPLC purity >94% ) or 2D NMR (COSY, HSQC) to isolate target signals .
- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to assign ambiguous peaks .
Advanced: What computational methods are suitable for predicting reactivity or biological interactions?
Answer:
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, validated by experimental IC₅₀ values from analogues .
- MD Simulations : Assess stability in solvent environments (e.g., aqueous vs. DMSO) to guide formulation studies .
Advanced: How can stability issues in sulfonyl-containing oxazoles be mitigated?
Answer:
- pH Control : Stability decreases under basic conditions; store in neutral or slightly acidic buffers .
- Light/Temperature : Degradation via sulfonyl group hydrolysis is minimized by storage at –20°C in amber vials .
- Derivatization : Introduce steric hindrance (e.g., bulky substituents) to protect the sulfonyl moiety, as seen in structurally stable analogues .
Advanced: What strategies address low yields in multi-step syntheses?
Answer:
- Intermediate Monitoring : Use TLC or in-situ IR to identify bottlenecks (e.g., incomplete acylation or cyclization) .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer, enhancing yields in POCl₃-mediated steps .
- Microwave Assistance : Reduces reaction times for steps requiring prolonged heating (e.g., from 12 hours to 30 minutes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
